molecular formula C8H6BrN3O B8064571 2-amino-5-bromo-1H-quinazolin-4-one

2-amino-5-bromo-1H-quinazolin-4-one

Cat. No.: B8064571
M. Wt: 240.06 g/mol
InChI Key: WABUXSHYCDPHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-1H-quinazolin-4-one is a brominated quinazoline derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery . The compound's structure features an electron-donating amino group at position 2 and an electron-withdrawing bromine atom at position 7 (also referred to in some literature as position 5 of the quinazolinone numbering system), creating a unique electronic profile that is advantageous for further synthetic modification and target binding . The molecular weight is 240.06 g/mol with the molecular formula C 8 H 6 BrN 3 O . This compound is a key synthetic intermediate for the development of novel therapeutic agents. Its primary research value lies in its role as a precursor for the synthesis of multi-targeted kinase inhibitors . Derivatives of this quinazolinone core have been rationally designed and evaluated as potent inhibitors of crucial cancer targets, including Aurora A kinase, PI3Kα, and BRD4 . These inhibitors have demonstrated significant antiproliferative activity against various cancer cell lines, such as non-small cell lung cancer (NSCLC) . Furthermore, the 2-aminoquinazolin-4-one pharmacophore is being explored for its antimycobacterial properties, showing promising activity against Mycobacterium tuberculosis . The synthetic versatility of this building block allows researchers to efficiently access diverse chemical libraries for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-amino-5-bromo-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABUXSHYCDPHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Br)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Catalyst : Cu(OAc)2_2 \cdotH2 _2O (0.05 mmol)

  • Base : Et3 _3N (1.0 mmol)

  • Solvent : Anisole (green solvent alternative to DMF)

  • Temperature : Room temperature for alkylamines; microwave irradiation (150°C) for aryl amines.

Procedure

  • Ethyl 2-isocyanobenzoate (1.2 mmol) and 5-bromo-2-aminoaniline (1.8 mmol) are combined in anisole.

  • After 20 minutes, the mixture is quenched with saturated NaHCO3_3 and extracted with CH2 _2Cl2_2.

  • Column chromatography (cHex/EtOAc = 2:1) isolates the product in 57–77% yield.

Key Advantage : Avoids harsh bromination conditions by incorporating bromine at the synthesis stage.

Electrochemical Synthesis

An eco-friendly approach employs electrochemical cyclization in an undivided cell:

ParameterSpecification
Electrodes Carbon anode, aluminum cathode
Current Density 0.35 A·cm2^{-2}
Solvent MeOH/AcOH (5:1)
Substrates 2-Aminobenzamide, 5-bromobenzaldehyde

Procedure :

  • 2-Aminobenzamide (0.73 mmol) and 5-bromobenzaldehyde (0.73 mmol) are dissolved in MeOH (5 mL) with AcOH (3.5 mmol).

  • Electrolysis at room temperature for 3 hours affords the product in 83% yield after column chromatography.

One-Pot DMAP-Catalyzed Protocol

4-Dimethylaminopyridine (DMAP) facilitates a one-pot synthesis from 2-aminobenzamide and (Boc)2 _2O:

  • Reaction Setup :

    • Substrate : 2-Amino-5-bromo-N-methylbenzamide (1 mmol)

    • Carbonyl Source : (Boc)2 _2O (1.5 mmol)

    • Catalyst : DMAP (0.1 mmol)

    • Solvent : CH3 _3CN (3 mL)

  • Optimized Conditions : Microwave irradiation (30 minutes) achieves 92% yield vs. 79% under thermal reflux.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Catalytic SystemKey Advantage
Cyclocondensation75120–130NoneScalable, minimal catalysts
Copper Catalysis57–77RT/150 (MW)Cu(OAc)2_2Functional group tolerance
Suzuki Coupling8280–100Pd(dppf)Cl2_2Late-stage bromination
Electrochemical83RTNoneGreen chemistry
DMAP-Catalyzed92150 (MW)DMAPOne-pot efficiency

Mechanistic Insights

Cyclocondensation Pathway

  • Nucleophilic Attack : The amino group of 5-bromoanthranilic acid attacks the carbonyl carbon of o-aminobenzoyl chloride, forming a tetrahedral intermediate.

  • Cyclization : Intramolecular dehydration generates the benzoxazinone ring.

  • Hydrazine Incorporation : Hydrazine cleaves the lactam ring, followed by re-cyclization to form the quinazolinone core.

Copper-Mediated Mechanism

  • Isocyanide Activation : Cu(II) coordinates to the isocyanide carbon, facilitating nucleophilic attack by the amine.

  • Cyclocondensation : Elimination of ethanol forms the quinazolinone ring, with Cu(OAc)2_2 acting as a Lewis acid.

Challenges and Optimization Strategies

  • Regioselectivity : Bromine at C5 vs. C7 positions is controlled by directing groups (e.g., –NH2_2) during electrophilic substitution.

  • Purification : Silica gel chromatography (EtOAc/hexane) is preferred over recrystallization for higher purity.

  • Scale-Up Limitations : Electrochemical methods face electrode fouling issues, requiring periodic maintenance.

Emerging Trends

  • Photoredox Catalysis : Preliminary studies indicate potential for visible-light-mediated bromine incorporation.

  • Continuous Flow Systems : Microreactors enhance heat/mass transfer in exothermic cyclocondensation reactions .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-bromo-1H-quinazolin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound .

Scientific Research Applications

Medicinal Chemistry

2-Amino-5-bromo-1H-quinazolin-4-one has shown potential as a therapeutic agent in various studies:

  • Anticancer Activity : Quinazoline derivatives, including this compound, have been evaluated for their ability to inhibit cancer cell growth. A study demonstrated that compounds derived from this structure exhibited significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
  • Antiviral Properties : Research indicates that quinazoline derivatives can act against viral infections. For instance, certain compounds have shown effectiveness against HCV NS3/4A protease and influenza viruses, suggesting potential for therapeutic applications in antiviral drug development .

Biological Research

The compound is also investigated for its interactions with biological targets:

  • Phosphodiesterase Inhibition : Studies have focused on the inhibition of phosphodiesterase enzymes (PDEs), which play crucial roles in cellular signaling. The design and synthesis of quinazoline derivatives have led to compounds that selectively inhibit PDE7A, which is implicated in inflammatory responses .

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial processes:

  • Material Science : The compound serves as a building block for the synthesis of novel materials with specific properties. Its derivatives are explored for use in polymers and other materials due to their unique chemical characteristics.

Case Study: Anticancer Activity

A recent study synthesized a series of quinazoline derivatives based on this compound. The results showed varying degrees of cytotoxicity against different cancer cell lines:

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AMCF72.49EGFR inhibition
Compound BA5493.10Apoptosis induction
Compound CSW6204.20Cell cycle arrest

These findings highlight the potential of this compound class in developing new anticancer therapies .

Case Study: Antiviral Activity

Another study assessed the antiviral efficacy of quinazoline derivatives against HCV:

Compound NameEC50 (μM)Target Virus
Compound D0.15HCV NS3/4A
Compound E0.21Influenza Virus

The results indicated that these compounds could serve as lead candidates for antiviral drug development .

Comparison with Similar Compounds

Key Observations :

  • Bromine at position 5 (vs. 7 in other derivatives) may influence electronic distribution and binding affinity in biological systems .

Pharmacological and Functional Insights

  • H1-Antihistaminic Activity: Triazoloquinazolinones () show potent H1-antihistaminic effects, suggesting bromo-substituted variants may enhance receptor binding .
  • Anticancer Potential: Bromine’s electron-withdrawing nature could stabilize interactions with DNA or enzymes, as seen in bromo-quinoline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.